2-(4-Ethylpiperazin-1-yl)-4-(4-(4-ethylpiperazin-1-yl)phenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine is a novel compound synthesized and investigated for its pharmacological activities. [] While its specific source and classification are not explicitly mentioned in the provided literature, its structural features and reported activity suggest it belongs to a class of compounds with potential central nervous system activity.
2-(4-Ethylpiperazin-1-yl)-4-(4-(4-ethylpiperazin-1-yl)phenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. It is notably recognized as blonanserin, a drug primarily used in the treatment of schizophrenia. This compound features a unique bicyclic structure that incorporates multiple nitrogen atoms, contributing to its pharmacological properties.
Blonanserin was first synthesized and characterized through various chemical processes aimed at developing effective antipsychotic medications. The synthesis methods have evolved over time, focusing on improving yield and purity while maintaining the compound's efficacy.
The compound can be classified as:
The synthesis of 2-(4-Ethylpiperazin-1-yl)-4-(4-(4-ethylpiperazin-1-yl)phenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine typically involves several key steps:
One notable synthetic route involves reacting cyclooctanone with 3-(4-fluorophenyl)-3-oxopropanenitrile in the presence of polyphosphoric acid, followed by treatment with N-ethylpiperazine. This method has shown improved yields and purity compared to earlier techniques .
The molecular formula is , with a molecular weight of approximately 398.56 g/mol. The compound exhibits multiple chiral centers due to its piperazine moieties and hexahydrocyclooctane structure.
The primary chemical reactions involving this compound include:
For example, in one synthesis protocol, sodium hydride is used to deprotonate piperazine derivatives before they react with electrophiles such as 4-fluorobenzoyl chloride . This step is crucial for achieving high yields.
Blonanserin acts primarily as a dual antagonist at serotonin and dopamine receptors. Its mechanism involves:
Pharmacological studies indicate that blonanserin exhibits a higher affinity for serotonin receptors compared to traditional antipsychotics, which may contribute to its unique therapeutic profile .
Blonanserin is primarily utilized in clinical settings for the treatment of schizophrenia. Its unique receptor profile makes it an important subject of study in psychopharmacology. Additionally, ongoing research explores its potential applications in treating other psychiatric disorders due to its favorable side effect profile compared to older antipsychotics .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2